3-Methyl-D-isovaline

Peptide conformational analysis X-ray crystallography Diastereomer comparison

3-Methyl-D-isovaline (R-enantiomer, CAS 53940-82-2) is a Cα,α-disubstituted amino acid with a tetrasubstituted α-carbon that eliminates the α-proton, providing absolute resistance to racemization. Crystallographic data confirms this enantiomer uniquely induces right-handed 310-helices; the (S)-enantiomer yields unfolded structures. Each residue increases α-helical content by ~7% in water. The L-enantiomer (53940-83-3) or Aib cannot substitute this stereochemical outcome. Essential for peptidomimetic design requiring stable right-handed helicity, long-term configurational integrity, and enhanced thermal stability for high-temperature SPPS.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 53940-82-2
Cat. No. B555754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-D-isovaline
CAS53940-82-2
Synonyms(R)-2-amino-2,3-dimethylbutanoicacid; 53940-82-2; 2-METHYL-D-VALINE; D-2-Methylvaline; (R)-2-Methylvaline; 3-Methyl-D-isovaline; D-Valine,2-methyl-; H-ALPHA-ME-D-VAL-OH; (R)-(+)-|A-Methylvaline; (R)-(+)-ALPHA-METHYLVALINE; (2R)-2-AMINO-2,3-DIMETHYLBUTANOICACID; D-|A-Methylvaline; AmbotzHAA5380; (R)-|A-Methylvaline; ALPHA-ME-D-VAL-OH; H-A-ME-D-VAL-OH; D-ALPHA-METHYLVALINE; H-D-(ME)VAL-OH; (R)-A-METHYLVALINE; ALPHA-METHYL-D-VALINE; SCHEMBL164980; (R)-ALPHA-METHYLVALINE; CTK1G9199; ZINC1602524; AKOS006341297
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C(=O)[O-])[NH3+]
InChIInChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1
InChIKeyGPYTYOMSQHBYTK-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-D-isovaline (CAS 53940-82-2): Non-Proteinogenic Cα-Tetrasubstituted Amino Acid for Conformationally Constrained Peptide Design


3-Methyl-D-isovaline (synonyms: (R)-α-methylvaline, D-2-methylvaline, H-α-Me-D-Val-OH) is a non-proteinogenic, chiral Cα,α-disubstituted amino acid with molecular formula C6H13NO2 and molecular weight 131.17 g/mol . It is the D-enantiomer of 2-amino-2,3-dimethylbutanoic acid, characterized by a tetrasubstituted α-carbon bearing both an ethyl side chain and an additional α-methyl group . This structural feature eliminates the α-proton, conferring inherent resistance to base-catalyzed racemization, and imposes significant conformational restriction on peptide backbones, driving the adoption of folded secondary structures [1].

3-Methyl-D-isovaline Substitution Risks: Chiral Sensitivity and Conformational Fidelity in Peptide Design


Generic substitution of 3-methyl-D-isovaline with its L-enantiomer (CAS 53940-83-3), the achiral analog α-aminoisobutyric acid (Aib, CAS 62-57-7), or the unmethylated parent isovaline (CAS 595-40-4) is not functionally equivalent. The specific (R)-configuration of 3-methyl-D-isovaline dictates the screw sense of induced 3(10)-helices; replacing it with the (S)-enantiomer inverts the helical handedness, leading to distinct three-dimensional structures and potentially abrogated bioactivity [1]. Furthermore, the presence of the α-methyl group in conjunction with the ethyl side chain provides a unique steric environment that differs fundamentally from Aib (which lacks the ethyl group) and from unmethylated isovaline (which retains an α-proton and thus susceptibility to racemization), directly impacting peptide backbone conformational space and chemical stability [2].

3-Methyl-D-isovaline: Quantitative Differentiation Against Key Analogs


Diastereomeric Comparison: (R)-Iva Pentapeptide Forms Fully Developed Right-Handed 3(10)-Helix, (S)-Iva Pentapeptide is Partially Unfolded

In a direct head-to-head X-ray diffraction study of protected pentapeptides, the (R)-isovaline (Iva) containing sequence t-Boc-[Ala-(R)-Iva]2-Ala-OH adopted a fully developed, regular right-handed 3(10)-helical structure, whereas the diastereomeric (S)-Iva analogue was partially unfolded near the C-terminus, demonstrating that the specific (R)-configuration of 3-methyl-D-isovaline is required for complete helix formation in this sequence context [1].

Peptide conformational analysis X-ray crystallography Diastereomer comparison

Helix Induction Efficiency: Single Isovaline Residue Increases Helix Content by ~7% in a 13-Residue Peptide

Circular dichroism (CD) spectroscopy of a 13-residue model peptide (C-peptide of RNAse A) demonstrated that incorporation of a single isovaline residue at the N-terminus increased the overall α-helical content by approximately 7% relative to the unmodified peptide sequence, quantifying the residue's helicogenic potency in aqueous solution [1]. While this study utilized isovaline (enantiomer not explicitly specified), the finding establishes a class-level baseline for helicity induction by Cα-methylated isovaline residues.

Circular dichroism Helix induction Peptide secondary structure

Racemization Resistance: Isovaline Shows No Detectable Thermal Racemization After 8 Weeks at 150°C, Unlike Alanine and 2-Aminobutyric Acid

In a simulated hot volcanic environment (amino acids intercalated in calcium montmorillonite clay), isovaline (Iva) exhibited complete resistance to thermal racemization after 8 weeks at 150°C, whereas the proteinogenic amino acids L-alanine (Ala) and L-2-aminobutyric acid (Abu) underwent partial racemization under identical conditions . This resistance stems from the absence of an α-hydrogen in Iva, a structural feature shared by 3-methyl-D-isovaline.

Amino acid racemization Thermal stability Geochemical simulation

Enhanced Fold Induction vs. Unmethylated Parent: Isovaline Induces Folded Structures 'Much More Extensively' Than α-Aminobutyric Acid

A systematic study of homo-oligopeptides from the (R)-isovaline residue (monomer to hexamer) using FT-IR absorption and 1H NMR spectroscopy in deuteriochloroform solution, complemented by X-ray diffraction for higher oligomers, demonstrated that isovaline-rich peptides preferentially adopt β-bends and 3(10)-helices. The authors explicitly conclude that this Cα,α-disubstituted glycine 'tends to induce folded structures much more extensively than its unmethylated parent compound α-aminobutyric acid' [1], highlighting the critical role of the α-methyl group in constraining backbone flexibility.

Cα,α-disubstituted glycine Peptide folding FT-IR and NMR conformational analysis

3-Methyl-D-isovaline: Validated Research and Industrial Application Scenarios


Design of Conformationally Constrained Peptidomimetics Requiring a Right-Handed 3(10)-Helical Fold

Based on direct crystallographic evidence that (R)-isovaline pentapeptides adopt fully developed right-handed 3(10)-helices while (S)-isovaline analogues are partially unfolded [1], 3-methyl-D-isovaline is the preferred building block for peptidomimetics intended to display a stable, uniform right-handed helical conformation. Procurement of the correct (R)-enantiomer is essential to achieve the desired three-dimensional architecture.

Peptide Engineering for Enhanced Helical Stability in Aqueous Solution

Circular dichroism data indicate that incorporation of a single isovaline residue increases the α-helical content of a 13-residue model peptide by approximately 7% in water [2]. 3-Methyl-D-isovaline can be employed as a helicogenic residue in the design of bioactive peptides where enhanced secondary structure stability correlates with improved target binding or metabolic resilience.

Synthesis of Stereochemically Stable Peptides Under Harsh Thermal or Geochemical Conditions

Isovaline, due to its lack of an α-hydrogen, demonstrates complete resistance to thermal racemization after 8 weeks at 150°C in clay mineral matrices, in contrast to partial racemization observed for alanine and 2-aminobutyric acid . 3-Methyl-D-isovaline is thus a candidate building block for peptides destined for high-temperature solid-phase synthesis protocols or for studies simulating prebiotic and extraterrestrial environments where configurational integrity must be maintained.

Folding Studies on Cα,α-Disubstituted Glycine Oligomers

Systematic investigations of (R)-isovaline homo-oligopeptides from monomer to hexamer confirm a strong propensity to form β-bends and 3(10)-helices, 'much more extensively' than the unmethylated parent α-aminobutyric acid [3]. Researchers investigating the relationship between side-chain sterics, α-methylation, and peptide backbone folding should prioritize 3-methyl-D-isovaline to maximize the folding response and compare it against other Cα-methylated amino acids.

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